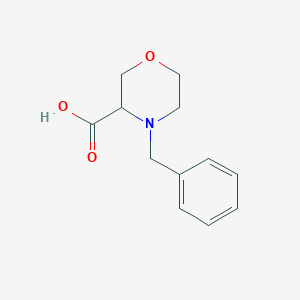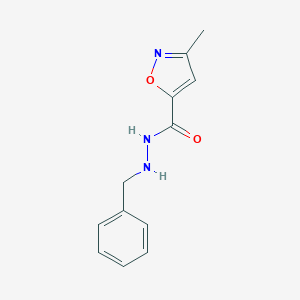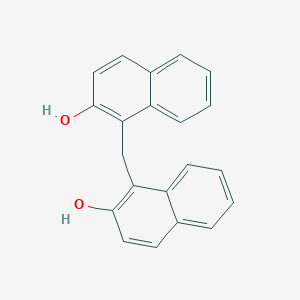![molecular formula C8H12O2 B089994 1,4-Dioxaspiro[4.5]dec-6-ene CAS No. 1004-58-6](/img/structure/B89994.png)
1,4-Dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.5]dec-6-ene, also known as dioxaspirodecane, is a heterocyclic organic compound that has gained attention in scientific research due to its unique structural properties and potential applications. This compound is composed of a spiro ring system that contains two oxygen atoms in a 1,4-dioxane ring fused to a decane ring, and it has a molecular formula of C10H18O2.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-ene is not well understood, but it is believed to interact with biological molecules such as proteins and enzymes. This compound has been shown to exhibit antimicrobial activity against various strains of bacteria, which suggests that it may interfere with bacterial cell wall synthesis or other essential cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,4-Dioxaspiro[4.5]dec-6-ene exhibits low toxicity and does not have significant effects on biochemical and physiological processes in living organisms. However, further studies are needed to fully understand the potential effects of this compound on human health and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Dioxaspiro[4.5]dec-6-ene in lab experiments is its unique spiro ring system, which can lead to the formation of novel materials and compounds. However, a limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for research on 1,4-Dioxaspiro[4.5]dec-6-ene, including:
1. Further investigation of its potential applications in the development of new materials and compounds.
2. Studies on its potential as a chiral building block in organic synthesis and as a ligand in coordination chemistry.
3. Research on its mechanism of action and potential interactions with biological molecules.
4. Studies on its potential environmental impact and toxicity.
5. Development of new synthesis methods to increase availability and reduce cost.
In conclusion, 1,4-Dioxaspiro[4.5]dec-6-ene is a unique compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its properties and potential uses, as well as its potential impact on human health and the environment.
Méthodes De Synthèse
The synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene can be achieved through several methods, including the reaction of 1,4-dioxane-2,5-dione with 1,6-dibromohexane in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,4-dioxane-2,5-dione with 1,5-dibromopentane in the presence of a base such as sodium hydride. Both methods result in the formation of the spiro ring system that characterizes this compound.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.5]dec-6-ene has been studied for its potential applications in various fields of scientific research. One such application is in the development of new materials, such as polymers and liquid crystals, that exhibit unique properties due to the spiro ring system. This compound has also been studied for its potential use as a chiral building block in organic synthesis, as well as its potential as a ligand in coordination chemistry.
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.5]dec-6-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h2,4H,1,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDISQPHJKMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339873 |
Source


|
| Record name | 1,4-Dioxaspiro[4.5]dec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]dec-6-ene | |
CAS RN |
1004-58-6 |
Source


|
| Record name | 1,4-Dioxaspiro[4.5]dec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

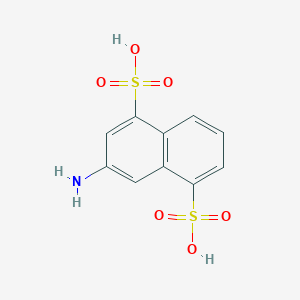

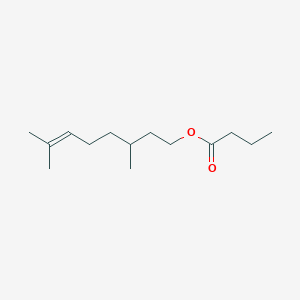
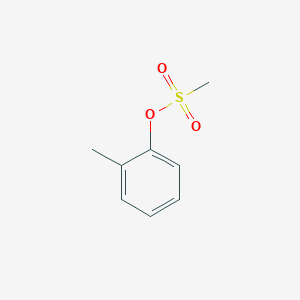

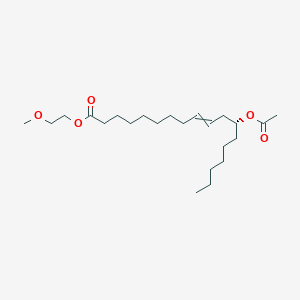
![(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B89956.png)
